(4Z,8Z,13Z)-11-hexyl-1-oxacyclopentadeca-4,8,13-trien-2-one (4Z,8Z,13Z)-11-hexyl-1-oxacyclopentadeca-4,8,13-trien-2-one
Brand Name: Vulcanchem
CAS No.: 107580-81-4
VCID: VC20771749
InChI: InChI=1S/C20H32O2/c1-2-3-4-9-14-19-15-10-7-5-6-8-11-17-20(21)22-18-13-12-16-19/h7-8,10-13,19H,2-6,9,14-18H2,1H3/b10-7-,11-8-,13-12-
SMILES: CCCCCCC1CC=CCCC=CCC(=O)OCC=CC1
Molecular Formula: C20H32O2
Molecular Weight: 304.5 g/mol

(4Z,8Z,13Z)-11-hexyl-1-oxacyclopentadeca-4,8,13-trien-2-one

CAS No.: 107580-81-4

Cat. No.: VC20771749

Molecular Formula: C20H32O2

Molecular Weight: 304.5 g/mol

* For research use only. Not for human or veterinary use.

(4Z,8Z,13Z)-11-hexyl-1-oxacyclopentadeca-4,8,13-trien-2-one - 107580-81-4

Specification

CAS No. 107580-81-4
Molecular Formula C20H32O2
Molecular Weight 304.5 g/mol
IUPAC Name (4Z,8Z,13Z)-11-hexyl-1-oxacyclopentadeca-4,8,13-trien-2-one
Standard InChI InChI=1S/C20H32O2/c1-2-3-4-9-14-19-15-10-7-5-6-8-11-17-20(21)22-18-13-12-16-19/h7-8,10-13,19H,2-6,9,14-18H2,1H3/b10-7-,11-8-,13-12-
Standard InChI Key AQAGCHUHSHTBLP-AFBJXSTISA-N
Isomeric SMILES CCCCCCC1C/C=C\CC/C=C\CC(=O)OC/C=C\C1
SMILES CCCCCCC1CC=CCCC=CCC(=O)OCC=CC1
Canonical SMILES CCCCCCC1CC=CCCC=CCC(=O)OCC=CC1

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator